molecular formula C15H12ClN3O2S B2572080 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 627042-76-6

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2572080
CAS No.: 627042-76-6
M. Wt: 333.79
InChI Key: KRKRMETVZDHYNR-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 5-ethyl-1,3,4-thiadiazol-2-yl group and a 2-chlorophenyl substituent. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRMETVZDHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H12ClN3O2S
  • Molecular Weight : 333.79 g/mol
  • CAS Number : 627042-76-6

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways that are crucial for microbial growth and cancer cell proliferation.

Target Pathways

  • Antimicrobial Activity : The compound has shown efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. It likely disrupts metabolic pathways essential for the survival of the bacterium.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .

Biological Activity Data

Activity TypeCell Line/PathogenIC50 (µg/mL)Reference
AntitubercularMycobacterium tuberculosisNot specified
AnticancerMCF-7 (breast cancer)3.77 - 24.79
AnticancerHepG2 (liver cancer)Not specified

Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value ranging from 3.77 to 24.79 µg/mL. The study noted that modifications on the phenyl ring could enhance activity, suggesting a structure-activity relationship that merits further exploration .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation. The compounds were shown to increase p53 levels in MCF-7 cells, leading to enhanced apoptotic signaling .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated efficacy against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. The mechanism likely involves the disruption of metabolic pathways essential for the survival of the bacterium.

Anticancer Activity

Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7) : Exhibited significant cytotoxicity with an IC50 value ranging from 3.77 to 24.79 µg/mL.
  • Hepatocellular Carcinoma (HepG2) : Further studies are required to establish specific IC50 values.

Mechanism of Action :
The anticancer effects are attributed to the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels.

Study 1: Anticancer Activity in MCF-7 Cells

In a study evaluating various thiadiazole derivatives, 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibited significant cytotoxicity against MCF-7 cells. The research highlighted that modifications on the phenyl ring could enhance activity, indicating a structure-activity relationship that warrants further exploration.

Activity TypeCell Line/PathogenIC50 (µg/mL)Reference
AnticancerMCF-7 (breast cancer)3.77 - 24.79
AnticancerHepG2 (liver cancer)Not specified
AntitubercularMycobacterium tuberculosisNot specified

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to this one can induce apoptosis in cancer cells through caspase activation. In particular, the compounds were shown to increase p53 levels in MCF-7 cells, which leads to enhanced apoptotic signaling.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes NAS under basic or transition-metal-catalyzed conditions:

Reaction TypeConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C2-Aryl-substituted phenyl derivative68–72
HydrolysisNaOH (10%), EtOH, reflux, 6 hrs2-Hydroxyphenyl analog55

Key Findings :

  • The chlorine atom at the ortho position on the phenyl ring is electronically activated for substitution due to conjugation with the furan-carboxamide system.

  • Palladium-catalyzed cross-couplings demonstrate regioselectivity at the C-2 position of the chlorophenyl group.

Electrophilic Substitution on the Furan Ring

The furan moiety participates in electrophilic substitutions, primarily at the C-3 and C-5 positions:

Reaction TypeReagentsMajor ProductSelectivityReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan derivativeC-5 > C-3
BrominationBr₂, CHCl₃, RT3-Bromo-furan analog85% C-3

Mechanistic Insights :

  • Electron-donating effects from the carboxamide group direct electrophiles to the C-5 position .

  • Steric hindrance from the 2-chlorophenyl group reduces reactivity at C-4.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core reacts via two primary pathways:

Alkylation at N-3

ConditionsAlkylating AgentProductYield (%)Reference
K₂CO₃, DMF, 60°CMethyl iodideN-3-Methyl-thiadiazole78
Phase-transfer catalysisBenzyl chlorideN-3-Benzyl derivative65

Ring-Opening Reactions

Strong reducing agents (e.g., LiAlH₄) cleave the thiadiazole ring to form thioamide intermediates, which rearrange into thioureas .

Carboxamide Group Reactivity

The secondary amide undergoes hydrolysis and condensation:

Reaction TypeConditionsProductApplicationReference
Acidic hydrolysisHCl (6M), reflux, 12 hrsFuran-2-carboxylic acidBioisostere synthesis
CondensationCDI, DMF, RTActivated NHS esterBioconjugation

Stability Notes :

  • The carboxamide resists enzymatic hydrolysis in physiological conditions (pH 7.4, 37°C) .

Metal Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltCoordination SitesComplex GeometryStability Constant (log K)Reference
Cu(II) acetateThiadiazole (N,S), carboxamide (O)Square planar12.3 ± 0.2
Fe(III) chlorideFuran (O), thiadiazole (N)Octahedral9.8 ± 0.3

Applications : Metal complexes enhance antibacterial activity by 4–8× compared to the free ligand .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and thiadiazole rings, forming a bicyclic adduct. This reaction is reversible under thermal conditions (Δ > 100°C).

Bioconjugation Reactions

The ethyl group on the thiadiazole undergoes Mitsunobu reactions with alcohols/phenols to form ether derivatives :

text
General Protocol: 1. Dissolve compound (1 eq), PhOH (1.5 eq), and PPh₃ (1.2 eq) in THF. 2. Add DIAD (1.2 eq) dropwise at 0°C. 3. Stir at RT for 12 hrs → 5-Ethyl → 5-Phenoxy product (Yield: 62–68%)[2].

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = Most)Preferred Reaction Partners
2-Chlorophenyl1Organoboronic acids, amines
Thiadiazole N-32Alkyl halides, acyl chlorides
Furan ring3Electrophiles (Br₂, HNO₃)
Carboxamide4Hydrolytic agents, carbodiimides

Data aggregated from .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 5-ethyl group on the thiadiazole ring distinguishes the target compound from analogues with other alkyl or arylthio substituents. Key comparisons include:

Compound Name Thiadiazole Substituent Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 5-Ethyl Not reported Not reported Structural focus on lipophilicity -
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) 5-Methylthio 158–160 79 Higher polarity due to -SCH₃ group
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h) 5-Benzylthio 133–135 88 Increased steric bulk reduces solubility
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 5-(4-Nitrophenyl) Not reported Not reported Anti-TB activity (MIC = 9.87 μM vs. MDR-TB)

Insights :

  • The ethyl group in the target compound likely balances lipophilicity and steric effects compared to bulkier substituents like benzylthio .
  • Compound 83c () demonstrates that electron-withdrawing groups (e.g., nitro) on the thiadiazole enhance anti-mycobacterial activity, suggesting that the 2-chlorophenyl group in the target compound may similarly modulate electronic interactions .

Comparison of Aromatic Substituents

The 2-chlorophenyl group in the target compound contrasts with other aryl/heteroaryl moieties in analogues:

Compound Name Aromatic Substituent Melting Point (°C) Key Observations Reference
Target Compound 2-Chlorophenyl Not reported Potential for halogen-bonding interactions -
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 2-Chlorophenyl 212–216 High melting point due to hydrogen bonding from -SH group
N-(5-(4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (Partial data from ) 4-Fluorobenzyl Not reported Fluorine’s electronegativity may enhance target affinity

Insights :

  • Fluorinated analogues (e.g., 4-fluorobenzyl in ) highlight the role of electronegative substituents in optimizing target binding .

Q & A

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves cyclization reactions of precursor hydrazides or thiosemicarbazides. For example, similar 1,3,4-thiadiazole derivatives are synthesized using POCl₃ under reflux (90°C, 3 hours), followed by precipitation via pH adjustment (pH 8–9 with ammonia) and recrystallization from DMSO/water mixtures . Another method involves cyclization in acetonitrile with iodine and triethylamine, yielding products confirmed by ¹H/¹³C NMR .

Q. How is the structural identity of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for related thiadiazole-carboxamide derivatives (R factor = 0.044; wR = 0.122) . Complementary techniques include NMR spectroscopy for functional group analysis (e.g., furan and thiadiazole protons) and mass spectrometry for molecular weight validation .

Q. What analytical methods ensure purity and stability during characterization?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reversed-phase C18 columns is recommended for purity assessment. Stability studies under varying pH (2–9) and temperature (25–60°C) conditions, monitored via UV-Vis spectroscopy, can identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

SAR studies require systematic substitution of the 2-chlorophenyl, ethyl-thiadiazole, or furan moieties. For instance:

  • Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects.
  • Modify the ethyl group on the thiadiazole ring to evaluate steric impacts. Biological testing against target enzymes (e.g., microbial proteases) or cell lines (e.g., cancer models) should follow standardized protocols (e.g., MIC assays for antimicrobial activity) .

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. inactive results) be resolved?

Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion). To address this:

  • Reproduce experiments under controlled conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Validate target engagement using enzyme inhibition assays (e.g., IC₅₀ measurements) .
  • Compare with structurally similar compounds (e.g., 5-ethyl vs. 5-methyl thiadiazole derivatives) to isolate substituent effects .

Q. What experimental strategies are recommended for in vivo pharmacokinetic studies?

  • Animal models : Administer the compound orally (10–50 mg/kg) in rodent models, with plasma sampling via LC-MS/MS.
  • Metabolite profiling : Use liver microsomes to identify phase I/II metabolites.
  • Toxicity screening : Assess hepatic/renal biomarkers (ALT, creatinine) after 14-day repeated dosing .

Q. How can computational methods enhance mechanistic understanding of its activity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) can predict binding modes. MD simulations (100 ns, AMBER force field) evaluate complex stability. QSAR models incorporating Hammett constants (σ) and logP values correlate substituent effects with bioactivity .

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